

Anticancer Agent 62: A Technical Guide to a Promising Carbazole Sulfonamide Derivative

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Compound of Interest

Compound Name: Anticancer agent 62

Cat. No.: B12401457

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Abstract

Anticancer agent 62, also identified as compound 4c in recent literature, is a novel, water-soluble carbazole sulfonamide derivative that has demonstrated significant potential as an anticancer therapeutic. Exhibiting potent antiproliferative activity against a range of cancer cell lines and substantial tumor growth inhibition in preclinical in vivo models, this agent represents a promising lead for further development. This technical guide provides a comprehensive overview of the currently available data on **anticancer agent 62**, including its quantitative biological activity, a plausible mechanism of action based on its chemical class, and detailed, generalized protocols for the key experiments that have been instrumental in its evaluation.

Introduction

The carbazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent anticancer effects. The sulfonamide functional group is also a key pharmacophore present in a variety of clinically approved drugs. The conjugation of these two moieties has led to the development of a new class of anticancer agents. **Anticancer agent 62** is a notable example from this class, demonstrating improved physicochemical properties, such as water solubility, and impressive antitumor efficacy. This document serves as a core repository of technical information for researchers engaged in the study and development of carbazole sulfonamide-based anticancer drugs.

Quantitative Biological Data

The biological activity of **anticancer agent 62** has been quantified through both in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Antiproliferative Activity of Anticancer Agent 62

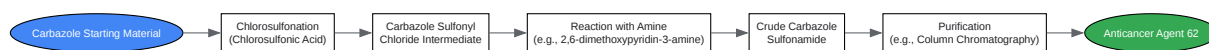
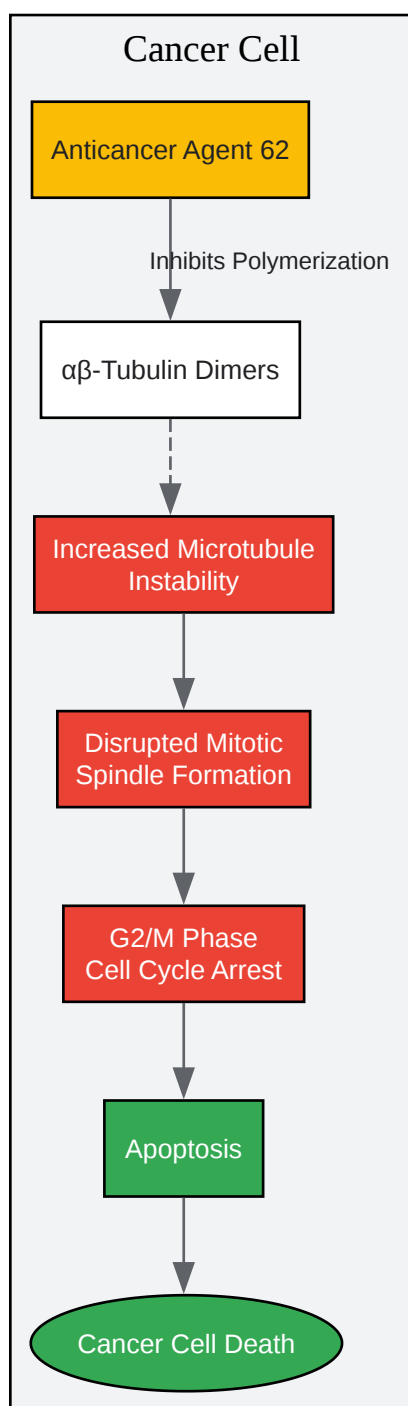
Cell Line	Cancer Type	IC ₅₀ (μM)
HepG2	Hepatocellular Carcinoma	0.019[1]
Bel-7402	Hepatocellular Carcinoma	0.060[1]
MCF-7	Breast Cancer	0.016[1]

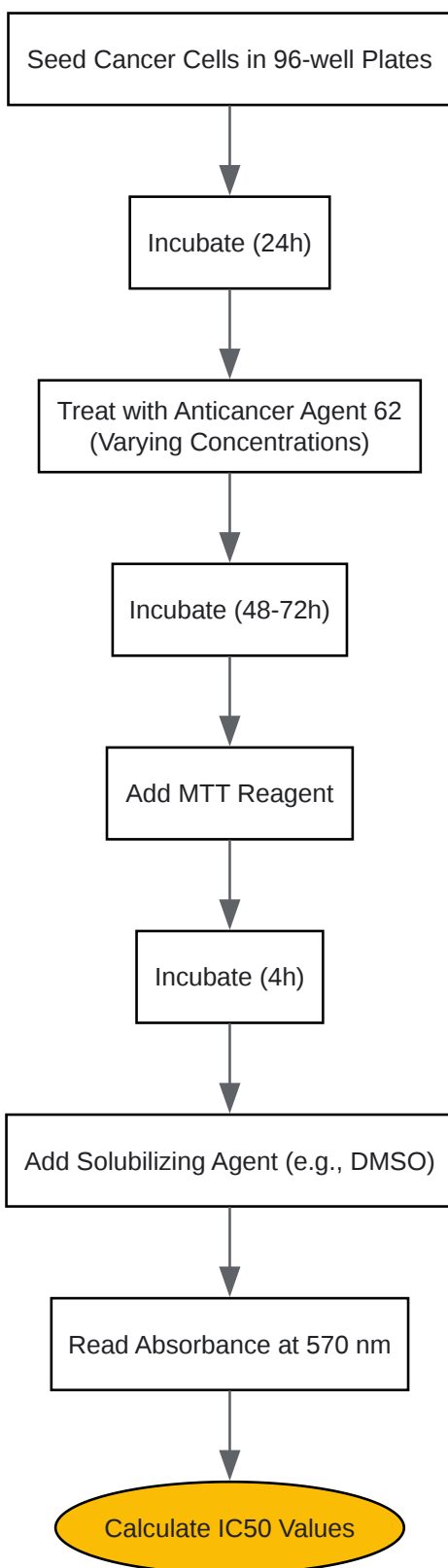
Table 2: In Vivo Antitumor Efficacy of Anticancer Agent 62

Animal Model	Cell Line Xenograft	Dosage	Administration Route	Tumor Growth Inhibition (%)
BALB/c Mice	HepG2	25 mg/kg	Intraperitoneal (IP)	71.7[2]

Mechanism of Action: A Proposed Signaling Pathway

Based on studies of related carbazole sulfonamide derivatives, **anticancer agent 62** is proposed to function as a microtubule-destabilizing agent.[3] This mechanism of action is depicted in the following signaling pathway diagram.





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